Menaquinone-7

Catalog No.
S630921
CAS No.
2124-57-4
M.F
C46H64O2
M. Wt
649.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menaquinone-7

CAS Number

2124-57-4

Product Name

Menaquinone-7

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione

Molecular Formula

C46H64O2

Molecular Weight

649.0 g/mol

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+

InChI Key

RAKQPZMEYJZGPI-LJWNYQGCSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Solubility

Slightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER; SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS

Synonyms

(all-E)-2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione; Vitamin K2(35); Menaquinone K7; Vitamin MK 7;

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Bone health:

  • MK-7 plays a crucial role in activating vitamin K-dependent proteins, especially osteocalcin, which are essential for bone mineralization and preventing osteoporosis []. Studies have shown that MK-7 supplementation can increase bone mineral density (BMD) and reduce fracture risk in postmenopausal women and individuals with osteoporosis [, ].

Cardiovascular health:

  • Research suggests that MK-7 may contribute to preventing cardiovascular disease by inhibiting the calcification of arteries. MK-7 activates matrix Gla protein (MGP), which prevents calcium deposition in blood vessels, potentially reducing the risk of heart attacks and strokes [].

Other potential applications:

  • Emerging research investigates the potential benefits of MK-7 in managing other health conditions, including type 2 diabetes, cognitive decline, and certain cancers. However, these areas require further investigation to confirm the effectiveness and mechanisms of action [].

Production and analysis:

  • Due to its limited presence in natural food sources, MK-7 is often produced through fermentation using specific bacterial strains. Research efforts focus on optimizing fermentation processes to improve MK-7 yield and ensure purity [].
  • Additionally, scientists are developing analytical methods to accurately quantify MK-7 in food and supplements, ensuring quality control and consumer safety [].

Safety and future research:

  • While generally considered safe in moderate doses, research on the long-term safety and optimal dosage of MK-7 is ongoing, especially for specific populations [].
  • Future research aims to elucidate the precise mechanisms of action of MK-7 in various health conditions and explore its potential for personalized medicine approaches.

Menaquinone-7, also known as vitamin K2, is a fat-soluble vitamin belonging to the class of compounds known as menaquinones. Its chemical formula is C46H64O2C_{46}H_{64}O_{2}, and it consists of a long isoprenoid side chain, which contributes to its unique properties and biological activities. Menaquinone-7 is primarily found in fermented foods and certain animal products, and it plays a crucial role in various physiological processes, particularly in calcium metabolism and bone health.

MK-7 functions as a cofactor for vitamin K-dependent protein carboxylase, an enzyme that activates vitamin K-dependent proteins by adding a carboxyl group (COOH) to specific glutamate residues. These activated proteins play crucial roles in various biological processes, including bone mineralization (osteocalcin) and vascular health (matrix Gla protein) [, ]. By enabling the proper function of these proteins, MK-7 may contribute to stronger bones and improved cardiovascular health [, ].

Data

Studies suggest that MK-7 at doses up to 10mg/day appears to be safe in healthy adults []. However, more research is needed to determine the long-term safety of high-dose supplementation.

, primarily involving the post-translational modification of proteins through gamma-carboxylation of glutamic acid residues. This modification is essential for the activation of several proteins involved in blood coagulation, such as prothrombin. Additionally, menaquinone-7 can undergo various chemical transformations, including:

  • Reduction: Menaquinone-7 can be reduced to form dihydromenaquinone.
  • Oxidation: It can also be oxidized to form its corresponding quinone derivative.
  • Isomerization: The compound exists in multiple geometric isomers (cis and trans forms), which can interconvert under certain conditions, affecting its biological activity and stability .

Menaquinone-7 exhibits significant biological activities, particularly in bone health and cardiovascular function. Key functions include:

  • Bone Metabolism: It activates osteocalcin, a protein that binds calcium in bones, thereby enhancing bone mineralization and strength.
  • Cardiovascular Health: Menaquinone-7 may help prevent arterial calcification by regulating matrix Gla-protein, which inhibits vascular calcification.
  • Antioxidant Properties: It has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress .

Menaquinone-7 can be synthesized through two primary methods:

  • Natural Fermentation: This method involves the use of specific bacterial strains (such as Bacillus subtilis) to ferment substrates rich in vitamin K precursors. This process typically yields high concentrations of menaquinone-7 and allows for the production of various isomers .
  • Chemical Synthesis: A convergent synthetic approach has been developed that combines different building blocks through condensation reactions. This method allows for the precise control of stereochemistry and yields high-purity menaquinone-7 .

Menaquinone-7 has several applications across different fields:

  • Nutritional Supplements: It is commonly included in dietary supplements aimed at improving bone health and preventing osteoporosis.
  • Functional Foods: Menaquinone-7 is added to fortified foods to enhance their nutritional profile.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses in cardiovascular diseases and other conditions related to calcium metabolism .

Menaquinone-7 interacts with various substances that can influence its absorption and efficacy:

  • Orlistat: This weight-loss medication may decrease the absorption of menaquinone-7, leading to reduced serum concentrations and effectiveness .
  • Calcium Supplements: Co-administration with calcium may enhance its beneficial effects on bone health.

Studies have also explored its interactions with other vitamins and minerals, emphasizing the importance of a balanced diet for optimal absorption .

Menaquinone-7 shares similarities with other compounds within the vitamin K family, including:

CompoundChemical FormulaUnique Features
PhylloquinoneC31H46O2C_{31}H_{46}O_{2}Found in green leafy vegetables; primarily involved in blood clotting.
Menaquinone-4C45H62O2C_{45}H_{62}O_{2}Shorter side chain than menaquinone-7; less effective for bone health.
Menaquinone-6C47H66O2C_{47}H_{66}O_{2}Intermediate length side chain; exhibits similar functions but less potent than menaquinone-7.

Menaquinone-7 is distinguished by its longer isoprenoid side chain, which enhances its bioavailability and biological activity compared to shorter-chain menaquinones. Its unique structure allows it to be more effective in activating proteins involved in calcium metabolism and bone health .

Physical Description

Light yellow solid; [Merck Index]

Color/Form

Light yellow microcrystalline plates from petroleum ether
Crystals
LIGHT-YELLOW SOLIDS OR OILS

XLogP3

14.5

Hydrogen Bond Acceptor Count

2

Exact Mass

648.49063128 g/mol

Monoisotopic Mass

648.49063128 g/mol

Boiling Point

200 °C at 0.0002 mm Hg (some decomposition)

Heavy Atom Count

48

Melting Point

54 °C
Yellow crystals from alcohol; MW: 444.65; MP: 35 °C; uv max: 248 nm (E(1%)(1 cm) 439) /Menaquinone 4/
Yellow crystals from acetone + alcohol or petroleum ether. MW: 580.88; MP: 50 °C; uv max (petroleum ether): 243, 248, 261, 325-328 nm (E(1%)(1 CM) 304, 320, 290, 292, 53) /Menaquinone 6/

UNII

8427BML8NY

Therapeutic Uses

There is no typical dosage for vitamin K. Some multivitamin preparations contain vitamin K as vitamin K1 (phylloquinone or phytonadione) or vitamin K2 (menaquinones) at doses of 25 to 100 ug.
Vitamin K is used to treat anticoagulant-induced prothrombin deficiency caused by warfarin, hyporprothrombinemia secondary to antibiotic therapy and hypoprothrombinemia secondary to vitamin C deficiency from various causes, including malabsorption syndromes. /Vitamin K/
Because hemorrhagic disease of the newborn can be effectively prevented by administrating vitamin K, infants born in the US and Canada routinely receive 0.5-1 mg pf phylloquinone intramuscularly or 2.0 mg orally within 6 hours of birth. This practice is supported by both US and Canadian pediatric societies. /Phylloquinone/
The current recommendations of the American Academy of Pediatrics advise that "vitamin K (phylloquinone) should be given to all newborns as a single, intramuscular dose of 0.5-1 mg" and if this advice is followed, the disease /Vitamin K deficiency bleeding/ is effectively prevented. /Vitamin K/
For more Therapeutic Uses (Complete) data for Vitamin K2 (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Hemostatics

Mechanism of Action

In vivo and in vitro studies have shown that vitamin K may directly act on bone metabolism. In vitro studies have demonstrated that vitamin K2 inhibits bone resorption by, in part, inhibiting the production of bone resorbing substances such as prostaglandin E2 and interleukin-6. Vitamin K2 has been reported to enhance human osteoblast-induced mineralization in vitro and to inhibit bone loss in steroid-treated rats and ovariectomized rats.
Certain naphthoquinones, in particular the synthetic vitamin K menadione, have been found to have antitumor activity in vitro and in vivo. Vitamin K2 has been found to induce the in vitro differentiation of myeloid leukemic cell lines. The mechanism of the possible anticarcinogenic activity of vitamin K is not well understood. Menadione is an oxidative stress inducer and its possible anticarcinogenic activity may, in part, be explained by induction of apoptotic cell death. One study suggested that the induction of apoptosis by menadione is mediated by the Fas/Fas ligand system. Another study reported that menadione induces cell cycle arrest and cell death by inhibiting Cda 25 phosphatase.
Vitamin K is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein X serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. /Vitamin K/
The primary gene product of the vitamin K-dependent proteins contains a very homologous domain between the amino terminus of the mature protein and the signal sequence that targets the polypeptide for the secretory pathway. This "propeptide" region appears to be both a "docking" or "recognition " site for the enzyme and a modulator of the activity of the enzyme by decreasing the apparent Km of the Glu site substrate. ... A key finding essential to a complete understanding of the detailed mechanism of action of this enzyme has been the identification of an intermediate chemical form of vitamin K, which could be sufficiently basic to abstract the gamma-hydrogen of the glutamyl residue. It has been proposed that the initial attack of O(2) at the naphthoquinone carbonyl carbon adjacent to the methyl group results in the formation of a dioxetane ring, which generates an alkoxide intermediate. /Vitamin K/
For more Mechanism of Action (Complete) data for Vitamin K2 (8 total), please visit the HSDB record page.

Other CAS

2124-57-4

Absorption Distribution and Excretion

Vitamin K, mainly in the form of vitamin K1, is principally absorbed from the jejunum and ileum. ... Vitamin K is delivered to the enterocytes in micelles formed from bile salts and other substances. Vitamin K is secreted by enterocytes into the lymphatics in the form of chylomicrons. It enters the circulation via the thoracic duct and is carried in the circulation to various tissues including hepatic, bone and spleen, in the form of chylomicron remnants. In the liver, some vitamin K is stored, some is oxidized to inactive end products and some is secreted with VLDL (very low density lipoprotein). Approximately 50% of vitamin K is carried in the plasma in the form of VLDL, about 25% in LDL (low-density lopoprotein) and about 25% in HDL (high-density lipoprotein). /Vitamin K/
Excretion of vitamin K and its metabolites is mainly via the feces. Some urinary excretion of vitamin K also occurs. /Vitamin K/
...Menaquinones are adequately absorbed from the GI tract only if bile salts are present. Menaquinones and its water-soluble derivatives, however, are absorbed even in the absence of bile. ... Menaquinones are absorbed almost entirely by way of the lymph. /Menaquinones/
Menaquinone forms of vitamin K are produced by bacteria in the lower bowel, where the forms appear in large amounts. However, their contributuion to the maintenance of vitamin K status has been difficult to assess. Although the content is extremely variable, the human liver contains about 10 times as much vitamin K as a mixture of menaquinones than as phylloquinone. /Menaquinones/

Metabolism Metabolites

A major pathway of vitamin K metabolism is that which is involved in the reduction and recycling of the epoxide formed by the carboxylase. /Vitamin K/
Vitamin K undergoes some oxidative metabolism. /Vitamin K/

Wikipedia

Trans-menaquinone 7

Drug Warnings

... MK-7 induced more complete carboxylation of osteocalcin, and hematologists should be aware that preparations supplying 50 ug/d or more of MK-7 may interfere with oral anticoagulant treatment in a clinically relevant way.
It has been suggested that vitamin K may have roles in osteoporosis and vascular health. However, this is difficult to establish on the basis of the studies performed thus far. /Vitamin K/
Pregnant women and nursing mothers should avoid supplemental intakes of vitamin K greater than RDA amounts (65 ug daily) unless higher amounts are prescribed by their physicians. /Vitamin K/
Individuals on chronic warfarin therapy may require dietary counseling on how to maintain steady vitamin K intake levels. Because habitual vitamin K intake may modulate warfarin dosage in patients using this anticoagulant, these individuals should maintain their normal dietary and supplementation patterns once an effective dose of warfarin has been established. /Vitamin K/
For more Drug Warnings (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Methods of Manufacturing

A ... short synthesis of vitamin K1 and vitamins K2 has been patented by F. Hoffmann-LaRoche. Menadione is first subjected to a Diels-Alder reaction with cyclopentadiene, producing the crystalline endo-Diels-Alder adduct in 93% yield. Subsequently, the proton alpha to the carbonyl group can be abstracted with a strong base (e.g., potassium tertbutoxide) and the resulting enolate alkylated with phytyl bromide (E/Z greater than or equal to 98:2). The alkylation product is obtained in a yield of greater than or equal to 90%. As a result of the basic alkylation conditions, the trans geometry of the double bond in phytyl bromide (greater than or equal to 98% E) is completely retained during alkylation. The alkylation product is thermally unstable and undergoes a retro-Diels-Alder reaction. On heating in toluene (110 °C), it decomposes rapidly into vitamin K1 (greater than or equal to 98% E) and cyclopentadiene. The yield of vitamin K1 is practically quantitative. The cyclopentadiene can be recovered by distillation and reused. The vitamins K2 (menaquinones) and ubiquinones can be synthesized according to the same scheme. /Vitamin K1 and Vitamins K2/
Isolation from putrefied fish meal: McKee et al, J Biol Chem 131, 327 (1939); From cultures of Bacillus brevis: Tishler, Sampson, Proc Soc Exp Biol Med, 136 (1948). Structure and synthesis: Isler et al, Helv Chim Acta 41, 786 (1958). /Menaquinones/

General Manufacturing Information

In the early 1930s, Henrik Dam observed that chicks consuming very low lipid diets developed subdural or muscular hemorrhages and that blood taken from these animals clotted slowly. This hemorrhagic disease could not be cured by supplementation with any other known dietary factor, and Dam proposed the existence of a new fat-soluble factor, vitamin K. ... The term vitamin K is now used as a generic descriptor of 2-methyl-1,4-naphthoquinone (menadione) and all derivatives of this compound that exhibit antihemorrhagic activities in animals fed a vitamin K-deficient diet. /Vitamin K/
The compound, 2-methyl-3-farnesyl-geranylgeranyl-1,4-naphthaquinone, first isolated from putrefied fish meal, is one of a series of vitamin K compounds with unsaturated side chains called multiprenylmenaquinones, which are produced by a limited number of anaerobic bacteria and are present in large quantities in the lower bowel. This particular menaquinone has 7 isoprenoid units in the side chain and was once called vitamin K2. That term is currently used to describe any of the vitamers with an unsaturated side chain, and this compound is more correctly identified as menaquinone-7 (MK-7). The predominant menaquinones found in the gut are MK-7 through MK-9, but smaller amounts of others are also present.
Nomenclature is based on the number of isoprene residues comprising the side chain. /Menaquinones/
Vitamin K is a generic term for a group of substances which contain the 2-methyl-1,4-naphthoquinone ring structure and which possess hemostatic activity. ... Vitamin K1 or phylloquinone is the principal dietary source of vitamin K and its predominant circulating form. ... Vitamin K1 is a fat-soluble substance. Vitamin K2, which is also fat soluble, is the collective term for a number of substances known as menaquinones. The dietary contribution of vitamin K2 is much less than that of vitamin K1. The amount of vitamin K contributed to the body by the intestinal microflora remains unclear. Vitamin K3 or menadione is a fat-soluble synthetic compound which is used in animal feed and dog and cat food. It is metabolized to vitamin K2.
For more General Manufacturing Information (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

As a result of its high selectivity and sensitivity, high performance liquid chromatography (HPLC) is the method of choice for the determination of phylloquinone and menaquinones in the blood, tissues, milk, and in foods. Various procedures for extraction and preliminary purification, internal standardization, HPLC conditions (with normal or reversed phase) and possibilities for UV, electrochemical, and fluorescence detection (both after electrochemical or chemical reduction and after photochemical decomposition) of the vitamins K have been described. /Phylloquinone and Menaquinones/
A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human plasma using post-column peroxyoxalate chemiluminescence (PO-CL) detection following on-line ultraviolet (UV) irradiation...

Interactions

... MK-7 induced more complete carboxylation of osteocalcin, and hematologists should be aware that preparations supplying 50 ug/d or more of MK-7 may interfere with oral anticoagulant treatment in a clinically relevant way.
Broad specturm antibiotics may sterilize the bowel and decrease the vitamin K contribution to the body by the intestinal microflora. /Vitamin K/
Cephalosporins containing side chains of N-methylthiotetrazole (cefmenoxime, cefoperazone, cefotetan, cefamandole, latamoxef) or methylthiadiazole (cefazolin) can cause vitamin K deficiency and hypoprothombinemia. These cephalosporins are inhibitors of hepatic vitamin K epoxide reductase. /Vitamin K/
Concomitant intake of cholestyramine and vitamin K may reduce the absorption of vitamin K. /Vitamin K/
For more Interactions (Complete) data for Vitamin K2 (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Nutr Rev. 2017 Jul 1;75(7):553-578. doi: 10.1093/nutrit/nux022.

US Pharmacopeial Convention safety evaluation of menaquinone-7, a form of vitamin
K.

Marles RJ(1), Roe AL(1), Oketch-Rabah HA(1).

Author information:
(1)US Pharmacopeial Convention's Dietary Supplements Admission Evaluations Joint
Standard Setting Subcommittee, US Pharmacopeial Convention, Rockville, Maryland,
USA. US Pharmacopeial Convention, Rockville, Maryland, USA.

Vitamin K plays important biological roles in maintaining normal blood
coagulation, bone mineralization, soft tissue physiology, and neurological
development. Menaquinone-7 is a form of vitamin K2 that occurs naturally in some
animal-derived and fermented foods. It is also available as an ingredient of
dietary supplements. Menaquinone-7 has greater bioavailability than other forms
of vitamin K, which has led to increasing sales and use of menaquinone-7
supplements. This special article reviews the chemistry, nomenclature, dietary
sources, intake levels, and pharmacokinetics of menaquinones, along with the
nonclinical toxicity data available and the data on clinical outcomes related to
safety (adverse events). In conclusion, the data reviewed indicate that
menaquinone-7, when ingested as a dietary supplement, is not associated with any
serious risk to health or with other public health concerns. On the basis of this
conclusion, US Pharmacopeia monographs have been developed to establish quality
standards for menaquinone-7 as a dietary ingredient and as a dietary supplement
in various dosage forms.




2. World J Microbiol Biotechnol. 2017 Jan;33(1):2. Epub 2016 Nov 10.

Production and application of menaquinone-7 (vitamin K2): a new perspective.

Mahdinia E(1), Demirci A(1), Berenjian A(2).

Author information:
(1)Department of Agricultural and Biological Engineering, The Pennsylvania State
University, University Park, PA, 16802, USA.
(2)Faculty of Science and Engineering, The University of Waikato, Hamilton, 3240,
New Zealand. aydin.berenjian@waikato.ac.nz.

Menaquinone-7, a highly valuable member of the vitamin K series, has significant
effects on preventing osteoporosis and cardiovascular disease besides its
positive effects on blood coagulation. In this review, chemical and biological
aspects of menaquinone-7 are briefly summarized followed by a critical review on
upstream and downstream processing developments for its production and recovery,
including solid versus liquid fermentations, static versus agitated fermentations
and online versus post-production recovery. Latest research outcomes for
improving industrial scale production of menaquinone-7 are summarized and
recommendations are given for areas of future research.




3. Clin Calcium. 2006 Oct;16(10):1715-22.

[Prevention of osteoporosis by foods and dietary supplements. "Kinnotsubu
honegenki": a fermented soybean (natto) with reinforced vitamin K2
(menaquinone-7)].



Takemura H(1).

Author information:
(1)Mizkan Co. Ltd, Chilled Foods Company, Marketing Department, Technical
Division.

In recent years, it has been proven that vitamin K(2) has important roles not
only in blood coagulation but also in bone metabolism. We developed a Bacillus
subtilis (natto) strain with high productivity of vitamin K(2) (Menaquinone-7),
and commercialized a natto with reinforced vitamin K(2) by use of the strain. The
natto, named "Kinnotsubu honegenki", was granted a health claim based on our
clinical studies which demonstrated that intake of the natto stimulated
gamma-carboxylation of osteocalcin.

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